Azedarachol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azedarachol can be synthesized from preganetriol through a series of chemical reactions. The synthetic route involves a stereoselective inversion at the C(20) position and a substrate-controlled dihydroxylation of the C(23) double bond. The overall synthesis involves 11 steps, resulting in an overall yield of 6% .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Azedarachol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various hydroxyl derivatives .
Scientific Research Applications
Azedarachol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its antifeedant properties against various insect species.
Medicine: Explored for potential anticancer and antitumor activities.
Industry: Utilized in the development of natural insect repellents and pesticides
Mechanism of Action
The mechanism of action of Azedarachol involves its interaction with specific molecular targets and pathways. It exerts its antifeedant effects by disrupting the feeding behavior of insects, likely through interference with their nervous system. Additionally, its potential anticancer activity may involve the inhibition of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2α,3α,20R-Trihydroxypregnane-16β-methacrylate: Another compound isolated from Melia azedarach with notable antitumor activity.
Meliacarpin Derivatives: Compounds with similar biological activities, including antifeedant and anticancer properties
Uniqueness: Azedarachol stands out due to its specific stereochemistry and high oxidation state, which contribute to its unique biological activities. Its effectiveness as an antifeedant and potential anticancer agent makes it a compound of significant interest in both scientific research and practical applications .
Properties
Molecular Formula |
C25H40O5 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(1R)-1-[(2R,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,3,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H40O5/c1-13(2)23(29)30-14(3)22-20(27)11-18-16-7-6-15-10-19(26)21(28)12-25(15,5)17(16)8-9-24(18,22)4/h14-22,26-28H,1,6-12H2,2-5H3/t14-,15+,16-,17+,18+,19+,20+,21-,22+,24+,25+/m1/s1 |
InChI Key |
HXGDRGSZLLBDBQ-RSAZGPPFSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)OC(=O)C(=C)C |
Canonical SMILES |
CC(C1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)OC(=O)C(=C)C |
Origin of Product |
United States |
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